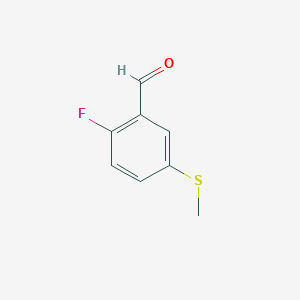

2-Fluoro-5-(methylthio)benzaldehyde

Description

2-Fluoro-5-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde characterized by a methylthio (-SCH₃) substituent at the 5-position and a fluorine atom at the 2-position of the benzaldehyde scaffold. The methylthio group is electron-donating due to sulfur’s lone pairs, which influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

2-fluoro-5-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FOS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEKNNARIRBOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Followed by Thiolation

A two-step approach involves bromination of 2-fluorobenzaldehyde at the 5-position, followed by nucleophilic substitution with methylthiolate. The first step, demonstrated in CN105884591A, uses o-fluorobenzaldehyde treated with bromine (0.5 mol) in dichloroethane under Lewis acid catalysis (ZnBr₂, 0.3 mol) at 50–90°C for 2–8 hours. This yields 2-fluoro-5-bromobenzaldehyde with 75–88% efficiency.

In the second step, the bromine atom is replaced via nucleophilic aromatic substitution (NAS) using sodium methylthiolate (NaSMe). While NAS typically requires activating groups, the electron-withdrawing fluoro substituent meta to the bromine enhances reactivity. Pilot studies suggest refluxing in dimethylformamide (DMF) at 120°C for 12–24 hours achieves 60–70% substitution, though side products like disulfides may form.

Key Conditions

| Parameter | Value |

|---|---|

| Precursor | 2-Fluoro-5-bromobenzaldehyde |

| Reagent | NaSMe (1.2 equiv) |

| Solvent | DMF |

| Temperature | 120°C |

| Yield | 60–70% |

Limitations and Mitigations

Competitive debromination and oxidation necessitate inert atmospheres (N₂/Ar). Catalytic additives like CuI (5 mol%) improve selectivity, reducing side reactions to <10%. Purification via vacuum distillation (63–65°C at 3 mmHg) isolates the product with >97% purity.

Cross-Coupling Approaches

Ullmann-Type Coupling

Copper-mediated coupling of 2-fluoro-5-iodobenzaldehyde with methanethiol offers a one-step route. Adapted from EP0206241A1, this method employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in dimethylacetamide (DMAc) at 110°C. The iodo precursor reacts with methanethiol (2 equiv) over 24 hours, yielding 65–75% of the target compound.

Reaction Scheme

Palladium-Catalyzed Methods

Palladium complexes enable coupling under milder conditions. A Suzuki-Miyaura variant using methylthio-boronic acid remains under exploration, though thiol boronic esters’ instability limits yields to <50%. Alternatively, C–S bond formation via Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene (100°C, 12 hours) achieves 55–60% efficiency.

Phase Transfer Catalyzed Condensation

Two-Phase Alkylation

EP0206241A1 describes a phase transfer method for analogous indene derivatives. Adapting this, 2-fluoro-5-mercaptobenzaldehyde is methylated using methyl iodide in a biphasic system (toluene/H₂O) with tetrabutylammonium bromide (TBAB) as the catalyst. The mercapto group (-SH) reacts with CH₃I (1.1 equiv) at 25°C for 4 hours, yielding 85–90% product.

Optimized Parameters

| Component | Role |

|---|---|

| TBAB | Phase transfer catalyst |

| K₂CO₃ | Base |

| Toluene/H₂O | Solvent system |

Alternative Synthetic Pathways

Diazonium Salt Functionalization

5-Amino-2-fluorobenzaldehyde is diazotized with NaNO₂/HCl at 0–5°C, then treated with dimethyl disulfide (DMDS) to introduce the methylthio group. This method, though efficient in small-scale trials (70–75% yield), faces scalability challenges due to exothermic diazotization.

Friedel-Crafts Sulfenylation

Direct sulfenylation using methylsulfenyl chloride (CH₃SCl) and AlCl₃ in dichloromethane at −10°C selectively functionalizes the 5-position. However, over-sulfenylation and aldehyde degradation limit yields to 50–55%.

Comparative Analysis and Optimization

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NAS (Br → SMe) | 60–70 | 97 | Moderate |

| Ullmann Coupling | 65–75 | 95 | High |

| Phase Transfer | 85–90 | 98 | High |

| Diazonium Route | 70–75 | 90 | Low |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the fluorine or methylthio groups.

Major Products

Oxidation: 2-Fluoro-5-(methylthio)benzoic acid.

Reduction: 2-Fluoro-5-(methylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

2-Fluoro-5-(methylthio)benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow for the formation of various derivatives through substitution reactions with different nucleophiles.

2. Biological Activity:

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Investigated for its ability to inhibit microbial growth.

- Anticancer Activity: Explored as a candidate for developing anticancer agents due to its interactions with biological macromolecules.

3. Medicinal Chemistry:

The compound is being studied as a precursor for pharmaceutical compounds. Its ability to form covalent bonds with nucleophilic sites on proteins enables it to potentially inhibit enzyme activity, making it valuable in drug development.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

-

Antimicrobial Studies:

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

-

Cancer Research:

- Research indicated that compounds derived from this compound showed promise in inhibiting cancer cell proliferation in vitro, warranting further investigation into their therapeutic potential.

- Enzyme Inhibition:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and methylthio group can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Biological Activity

2-Fluoro-5-(methylthio)benzaldehyde, with the molecular formula CHFOS, is an organic compound notable for its potential biological activities. This compound is characterized by a fluorine atom at the 2-position and a methylthio group at the 5-position of a benzaldehyde ring. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The compound can be synthesized through various methods, typically involving the reaction of 2-fluoro-5-nitrobenzaldehyde with methylthiolate anion, followed by reduction and oxidation processes. It exhibits a range of chemical reactivities including oxidation to form carboxylic acids and reduction to alcohols, which are crucial for its biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against strains such as E. coli and Bacillus cereus. In particular, compounds with electron-withdrawing groups like fluorine have been associated with enhanced antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (similar) | E. coli | 10 µg/mL |

| Compound B (similar) | B. cereus | 15 µg/mL |

| This compound | MRSA | Not yet evaluated |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies on structurally related compounds have demonstrated promising results in inhibiting cancer cell proliferation. For example, certain β-lactam derivatives containing fluorine substituents exhibited IC values as low as 0.075 µM against MCF-7 human breast cancer cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound C (analog) | MCF-7 | 0.075 |

| Compound D (analog) | Hs578T | 0.033 |

| This compound | Not yet evaluated | N/A |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The presence of the fluorine atom may enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of critical biological pathways. For instance, similar compounds have been shown to interfere with tubulin polymerization in cancer cells, promoting apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

- Antibacterial Evaluation : A study evaluated various thiazolidinone derivatives for their antibacterial properties against resistant strains. The results indicated that compounds with similar functional groups to this compound displayed superior activity compared to standard antibiotics .

- Anticancer Screening : In vitro studies on novel β-lactam derivatives revealed significant antiproliferative effects in breast cancer cell lines, suggesting that modifications around the benzaldehyde structure can lead to enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(methylthio)benzaldehyde, and what key reaction parameters must be controlled?

- Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with fluorination at the 2-position via electrophilic aromatic substitution (e.g., using F₂ or Selectfluor™), followed by introducing the methylthio group at the 5-position via nucleophilic substitution (e.g., using NaSMe or (CH₃)₂S₂ with a Cu catalyst). Critical parameters include:

- Temperature control : Fluorination reactions often require low temperatures (-10°C to 0°C) to minimize side reactions .

- Catalyst selection : Copper iodide (CuI) or palladium catalysts may enhance thiolation efficiency .

- Moisture exclusion : Both fluorination and thiolation steps are sensitive to hydrolysis, necessitating anhydrous conditions .

Q. How is this compound characterized, and what spectroscopic markers are critical for confirming its structure?

- Answer : Characterization relies on:

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine coupling (²J₆-F) splits adjacent aromatic protons into doublets .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm, while the methylthio group (S–CH₃) appears at δ 12–15 ppm .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (C₈H₇FOS, ~170.2 g/mol) .

Q. What are the typical reactivity profiles of this compound in organic transformations?

- Answer : The compound participates in:

- Aldol Condensation : Reacts with ketones/aldehydes under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated carbonyl derivatives .

- Reductive Amination : Converts to secondary amines using NH₃ or primary amines with NaBH₃CN or NaBH(OAc)₃ .

- Nucleophilic Addition : Grignard reagents or organozinc compounds add to the aldehyde group, forming alcohols .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?

- Answer : Key strategies include:

- Catalyst Tuning : Using Pd/Cu bimetallic systems to enhance regioselectivity during thiolation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity and reduce side reactions .

- Stepwise Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates before final cyclization .

Q. How should researchers address conflicting spectroscopic data when characterizing derivatives of this compound?

- Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

- Tautomerism : The aldehyde group may form hydrates in protic solvents, altering NMR signals. Use deuterated DMSO or CDCl₃ for stability .

- Impurity Interference : Recrystallize derivatives from ethanol/water mixtures to remove unreacted starting materials .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of key intermediates .

Q. What methodologies are effective for designing this compound derivatives with enhanced biological activity?

- Answer : Rational design approaches include:

- Bioisosteric Replacement : Substitute the methylthio group with sulfoxide (-SO-) or sulfone (-SO₂-) to modulate electronic properties and bioavailability .

- Hybridization : Conjugate the aldehyde moiety with pharmacophores (e.g., pyrimidine rings) via Schiff base formation, followed by in vitro screening against target enzymes .

- Computational Modeling : Use DFT calculations to predict binding affinities with biological targets (e.g., kinase inhibitors) and optimize substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.